molecular formula C13H11N5 B3900572 4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine

4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine

Cat. No.: B3900572
M. Wt: 237.26 g/mol
InChI Key: AUPGLRXVFCKYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 4-position, a pyridine ring at the 6-position, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. The pyrimidine core can be constructed through condensation reactions involving guanidine or amidines with β-diketones or β-ketoesters. The final step often involves coupling the pyrazole and pyrimidine moieties under suitable conditions, such as using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes using greener solvents, minimizing waste, and employing catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

    Pyrimidine Derivatives: Compounds like 2-(4-methylpyrimidin-2-yl)pyrazole.

Uniqueness

4-(4-Methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of pyrazole, pyridine, and pyrimidine rings in a single molecule offers a versatile scaffold for further functionalization and optimization in various applications .

Properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-6-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-10-6-17-18(8-10)13-5-12(15-9-16-13)11-3-2-4-14-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPGLRXVFCKYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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